2-Oxa-7-azaspiro[3.5]nonane acetate
Description
Properties
IUPAC Name |
acetic acid;2-oxa-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H4O2/c1-3-8-4-2-7(1)5-9-6-7;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAPRYBANCHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane acetate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[3.5]nonane acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
2-Oxa-7-azaspiro[3.5]nonane acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug discovery, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane acetate involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including 2-Oxa-7-azaspiro[3.5]nonane, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site. This binding enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, which is crucial for their biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spirocyclic Compounds
Core Structural Variations
Key structural analogs differ in ring size, heteroatom placement, and substituents:
*Similarity scores based on Tanimoto coefficient (0–1 scale) from CAS data .
Key Observations :
- Positional Isomerism: Switching oxygen and nitrogen positions (e.g., 7-Oxa-2-azaspiro[3.5]nonane) retains the spirocyclic framework but alters electronic properties, impacting receptor binding .
- Ring Size : Smaller spiro[3.3]heptane analogs exhibit higher strain, affecting synthetic accessibility and stability .
Pharmacological Activity
Sigma Receptor (SR) Ligands
- 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b): S1R Ki = 2.7 nM, S2R Ki = 27 nM (antagonist profile) . Lacks antiallodynic effects but reverses BD-1063 activity, indicating S1R agonism .
- 2-Oxa-7-azaspiro[3.5]nonane analogs: Limited direct pharmacological data but used as intermediates in benzimidazole synthesis for kinase inhibitors .
EGFR Inhibitors
- 2-Oxa-6-azaspiro[3.4]octane-containing quinazolines show enhanced EGFR inhibition (IC50 < 10 nM in HCC827 cells) compared to non-spiro analogs .
Key Research Findings
- Biological Relevance: 2,7-Diazaspiro[3.5]nonane scaffolds demonstrate dual S1R/S2R binding, while oxa-azaspiro analogs are preferred for kinase inhibitor backbones .
- Structural Rigidity: The spiro[3.5]nonane core enforces a chair-like conformation, reducing entropic penalties in target binding compared to flexible analogs .
- Salt Forms : Oxalate and trifluoroacetate salts are common for improving crystallinity and handling, though acetate derivatives offer better solubility .
Biological Activity
2-Oxa-7-azaspiro[3.5]nonane acetate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is believed to impart distinct biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves organic reactions that form the spirocyclic ring system. A common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the desired compound through cyclization processes. The compound is characterized by its molecular formula and has a CAS number of 1313369-52-6.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the reduction of substrates critical for various biological functions. This interaction is essential for its potential therapeutic effects, particularly in drug discovery contexts.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Case Study 1: GPR119 Agonist Activity
A significant study focused on the optimization of spirocyclic derivatives for GPR119 agonism. The compound identified as 54g showed a favorable pharmacokinetic profile and effectively lowered blood glucose levels in Sprague-Dawley rats, indicating its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Synthesis and Biological Evaluation
Another investigation synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the molecular structure could enhance biological efficacy, supporting the notion that this compound could serve as a scaffold for developing new drugs targeting metabolic disorders and cancer .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds like 2-Oxa-6-azaspiro[3.3]heptane and others within the spirocyclic family:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | GPR119 agonist, potential anticancer | Spirocyclic structure |
| 2-Oxa-6-azaspiro[3.3]heptane | Limited data on biological activity | Different spirocyclic framework |
Q & A
Q. How does spirocyclic ring size (e.g., 3.5 vs. 4.4) influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
